1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
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Overview
Description
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a chemical compound with a complex structure that includes a phenylethyl group attached to a hexahydroindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylethylamine with cyclohexanone under acidic conditions to form the desired indolone structure. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the hexahydroindolone ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or indolone moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the indolone core can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler structure with similar phenylethyl functionality but lacking the indolone core.
Fentanyl Analogues: Compounds with similar phenylethyl groups but different core structures, often used in medicinal chemistry.
Benzene Derivatives: Compounds with phenyl groups attached to various functional groups, used in a wide range of applications.
Uniqueness
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its combination of a phenylethyl group and a hexahydroindolone core. This structure provides a balance of hydrophobic and hydrophilic properties, allowing it to interact with a wide range of molecular targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for synthetic chemistry .
Properties
CAS No. |
420086-56-2 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3a,4,5,6-tetrahydro-3H-indol-2-one |
InChI |
InChI=1S/C16H19NO/c18-16-12-14-8-4-5-9-15(14)17(16)11-10-13-6-2-1-3-7-13/h1-3,6-7,9,14H,4-5,8,10-12H2 |
InChI Key |
FPPWJSMSOFULKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)CC(=O)N2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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